molecular formula C9H13N3 B1464017 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine CAS No. 170355-34-7

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine

Cat. No. B1464017
M. Wt: 163.22 g/mol
InChI Key: ZJUCGLGFKNZZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis of Novel Compounds with Antimicrobial Activity

Research has focused on the synthesis of novel pyrimidine derivatives with potential antimicrobial properties. For instance, Vidhya V. Jadvani and Y. Naliapara (2021) synthesized a series of novel pyrimidine derivatives and examined their antimicrobial activity against various bacterial and fungal strains. The compounds exhibited promising results, indicating their potential as antimicrobial agents (Jadvani & Naliapara, 2021).

Development of New Synthetic Strategies

Another significant application is in the development of new synthetic strategies towards pyridine-based ligands, which are crucial in supramolecular chemistry. U. Schubert and C. Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine and utilized it for Stille-type coupling procedures to prepare various pyridine derivatives, highlighting a novel approach in ligand synthesis and its potential applications in crafting supramolecular architectures (Schubert & Eschbaumer, 1999).

Exploration of Chemical Reactions for Heterocyclic Compounds

Furthermore, research has been directed towards exploring chemical reactions that yield heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For example, the work by A. Komkov et al. (2021) on the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives presents a novel route for creating heterocyclic compounds, demonstrating the versatility of pyrimidine chemistry in synthesizing complex molecules with potential pharmaceutical applications (Komkov et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the literature. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research on this compound are not specified in the literature. Pyrimidine derivatives are a broad class of compounds with many potential applications in fields such as medicinal chemistry and materials science.


Please note that this information is based on general knowledge about the functional groups present in the compound and does not represent a comprehensive analysis. For detailed information, specific experimental studies would be required.


properties

IUPAC Name

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUCGLGFKNZZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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